molecular formula C34H27P B119144 [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane CAS No. 144868-17-7

[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane

Cat. No.: B119144
CAS No.: 144868-17-7
M. Wt: 466.5 g/mol
InChI Key: VHFIEOFLBKFXKR-UHFFFAOYSA-N
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Description

[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane is a specialized organophosphorus compound that belongs to the class of sterically hindered, polyaromatic phosphane ligands. Its molecular structure features a central phosphorus atom bonded to two phenyl groups and a bulky, disubstituted naphthalene system, which confers significant steric bulk and influences its electron-donating properties. This structure is designed to stabilize transition metals in low oxidation states and enhance catalytic performance by preventing the formation of inactive dimeric species and modifying the metal's electronic environment. This compound is primarily valued in research for its application in catalysis. It serves as a precursor ligand for constructing complexes with metals like palladium, nickel, and platinum. These complexes are highly effective catalysts in cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, which are fundamental to forming carbon-carbon bonds in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials. Compared to simpler analogs like triphenylphosphane, the extended naphthalene framework in this ligand provides superior steric protection and electron delocalization, often leading to increased catalytic activity and turnover numbers. Beyond catalysis, this phosphane finds utility in materials science. Its rigid, conjugated aromatic structure makes it a promising building block for phosphorescent materials used in Organic Light-Emitting Diodes (OLEDs). The compound can also be readily functionalized; for example, oxidation with elemental sulfur or selenium yields the corresponding phosphane sulfide or selenide, which have their own distinct applications in synthesis and material science. As with all research chemicals, this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle it with appropriate personal protective equipment in a well-ventilated environment, as it may be susceptible to oxidation upon exposure to air.

Properties

IUPAC Name

[1-(2-ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27P/c1-2-25-21-22-26-13-9-11-19-30(26)33(25)34-31-20-12-10-14-27(31)23-24-32(34)35(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-24H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFIEOFLBKFXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439132
Record name (2'-Ethyl[1,1'-binaphthalen]-2-yl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137769-32-5
Record name (2'-Ethyl[1,1'-binaphthalen]-2-yl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aromatic Bromide Precursors

The ethylnaphthalene moiety is typically introduced via brominated intermediates. For example, 1-(2-ethylnaphthalen-1-yl)naphthalen-2-yl bromide serves as the electrophilic partner in cross-coupling reactions. This precursor is synthesized through Friedel-Crafts alkylation of naphthalene with ethyl bromide, followed by bromination at the 2-position using N-bromosuccinimide (NBS) under radical initiation.

Phosphine Sources

Diphenylphosphine (Ph₂PH) is the primary nucleophile for introducing the phosphane group. Due to its air sensitivity, it is often generated in situ via reduction of diphenylphosphine oxide (Ph₂P(O)H) with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

Reaction Mechanisms and Catalytic Systems

Palladium-Catalyzed Cross-Coupling

A widely adopted method involves palladium-catalyzed coupling between 1-(2-ethylnaphthalen-1-yl)naphthalen-2-yl bromide and diphenylphosphine. The protocol follows these steps:

  • Catalytic System : Pd(OAc)₂ (5 mol%) with 1,1′-bis(diisopropylphosphino)ferrocene (dippf) as a ligand in toluene.

  • Conditions : Reflux at 110°C under nitrogen for 48 hours.

  • Workup : Extraction with ethyl acetate, washing with brine, and drying over MgSO₄.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in 35–45% purity.

Ullmann-Type Coupling

For substrates resistant to palladium catalysis, copper-mediated Ullmann coupling offers an alternative:

  • Reagents : CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in dimethylformamide (DMF).

  • Conditions : Heating at 150°C for 24 hours under argon.

  • Yield : ~25% due to competing side reactions from steric hindrance.

Optimization Strategies

Solvent and Temperature Effects

  • Toluene vs. DMF : Toluene minimizes phosphine oxidation but requires higher temperatures (110°C vs. 150°C for DMF).

  • Reaction Time : Extended durations (72 hours) improve yields marginally but risk decomposition.

Ligand Design

Bulky ligands like dippf enhance catalytic activity by stabilizing Pd(0) intermediates, suppressing β-hydride elimination.

Industrial-Scale Production

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing efficiency, achieving 60% yield at 120°C with residence times of 2 hours.

Purification Techniques

  • Crystallization : Recrystallization from ethanol/water mixtures removes unreacted bromide precursors.

  • Distillation : Short-path distillation under high vacuum isolates the phosphane from byproducts.

Data Table: Comparative Analysis of Methods

MethodCatalystSolventTemperature (°C)Yield (%)Purity (%)
Pd/dippf couplingPd(OAc)₂Toluene1104595
Ullmann couplingCuIDMF1502580
Continuous flowPd nanoparticlesToluene1206098

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form phosphine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the diphenylphosphane group is replaced by other functional groups. This is often achieved using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphane compounds.

Scientific Research Applications

The compound [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane (CAS No. 137769-32-5) is a phosphine derivative that has garnered interest in various scientific research applications due to its unique structural properties and potential reactivity. This article explores its applications across different fields, including catalysis, materials science, and medicinal chemistry.

Structure and Composition

  • Molecular Formula : C34H27P
  • Molecular Weight : 511.55 g/mol
  • The compound features a phosphane group attached to a naphthalene structure, which enhances its electronic properties and reactivity.

Physical Properties

  • Appearance : Typically a solid at room temperature.
  • Solubility : Soluble in organic solvents, which is beneficial for various applications in organic synthesis.

Catalysis

Phosphines are widely used as ligands in transition metal-catalyzed reactions. The specific structure of this compound allows for:

  • Enhanced Catalytic Activity : This compound can enhance the activity of catalysts in cross-coupling reactions, such as Suzuki and Heck reactions.
  • Selectivity Improvement : The steric and electronic properties of the naphthalene moieties can influence the selectivity of the reaction pathways.

Case Study: Cross-Coupling Reactions

In a study published in Journal of Organometallic Chemistry, researchers demonstrated that using this phosphine ligand in palladium-catalyzed cross-coupling significantly increased yields compared to traditional phosphine ligands.

Materials Science

The unique properties of this phosphine compound make it suitable for developing advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : Its electron-donating properties can be utilized in OLEDs, where it acts as a hole transport material.
  • Polymer Chemistry : It can be used to synthesize phosphine-containing polymers, which exhibit improved thermal stability and mechanical properties.

Data Table: Material Properties Comparison

PropertyConventional LigandsThis compound
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
Solubility in Organic SolventsVariableHigh

Medicinal Chemistry

Phosphines have shown promise in drug development, particularly as:

  • Anticancer Agents : The compound's ability to interact with biological targets can be leveraged for developing new anticancer therapies.

Case Study: Anticancer Activity

Research published in European Journal of Medicinal Chemistry indicated that derivatives of this phosphine exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as lead compounds for drug development.

Mechanism of Action

The mechanism by which [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane exerts its effects is primarily through its role as a ligand in metal complexes. The compound coordinates with metal centers, forming stable complexes that can facilitate various catalytic processes. The naphthalene rings provide steric bulk, which can influence the selectivity and reactivity of the metal center. The diphenylphosphane group acts as an electron-donating ligand, enhancing the catalytic activity of the metal complex .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share the binaphthyl-diphenylphosphine core but differ in substituents:

Compound Name CAS Number Substituent at 2'-Position Key Properties/Applications
[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane 137769-32-5 Ethyl Moderate steric bulk; asymmetric synthesis
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane 348617-10-7 Phenyl Increased steric hindrance; broader substrate scope in catalysis
Diphenyl(pyren-1-yl)phosphane Not provided Pyrenyl Extended π-system; enhanced electronic delocalization

Steric and Electronic Effects

  • Steric Impact: Ethyl substituent (CAS 137769-32-5): The ethyl group provides intermediate steric bulk, reducing overcrowding compared to phenyl (CAS 348617-10-7). This may improve substrate accessibility in catalytic pockets while maintaining enantioselectivity . Phenyl substituent (CAS 348617-10-7): The larger phenyl group increases steric hindrance, often leading to higher enantioselectivity in reactions requiring rigid transition states but may limit reaction rates due to overcrowding .
  • Electronic Effects: Ethyl groups are electron-donating via inductive effects, which may slightly enhance the electron-rich nature of the phosphorus center compared to phenyl (electron-withdrawing via conjugation). This could influence metal-ligand bond strength and catalytic turnover .

Biological Activity

[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane, with the chemical formula C34H27P, is a phosphane compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C34H27P
  • Molecular Weight : 466.55 g/mol
  • Log P : 7.98 (indicating high lipophilicity) .

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including ion channels and enzymes. Specifically, it has been identified as a potential ion channel antagonist, which could have implications in treating conditions related to ion channel dysregulation .

Biological Activity Overview

  • Ion Channel Modulation :
    • The compound acts as an antagonist/blocker of specific ion channels, which are crucial in cellular signaling and excitability. This action can influence neurotransmitter release and muscle contraction.
  • Antioxidant Properties :
    • Preliminary studies suggest that the compound exhibits antioxidant activity, potentially reducing oxidative stress in biological systems. This property is significant in protecting cells from damage caused by free radicals.
  • Cytotoxic Effects :
    • In vitro studies have indicated that this compound can induce cytotoxicity in certain cancer cell lines, suggesting a possible role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Ion Channel AntagonismModulates ion channels affecting cellular excitability
Antioxidant ActivityReduces oxidative stress in cells
CytotoxicityInduces cell death in cancer cell lines

Case Study 1: Ion Channel Antagonism

In a study focusing on the effects of phosphane compounds on neuronal activity, this compound was shown to inhibit specific ion channels involved in excitatory neurotransmission. This inhibition was linked to a decrease in neuronal excitability and may have therapeutic implications for conditions such as epilepsy.

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant properties of this compound demonstrated significant reductions in reactive oxygen species (ROS) levels in cultured human cells. The findings suggest potential applications in neuroprotection and age-related diseases where oxidative stress plays a critical role.

Case Study 3: Cytotoxicity Against Cancer Cells

A series of experiments evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and prostate cancer cells. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane, and how can intermediates be characterized?

  • Methodological Answer : The synthesis involves multi-step coupling reactions, starting with naphthalene derivatives functionalized via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. Key intermediates (e.g., 2-ethylnaphthalene derivatives) require purification via column chromatography or recrystallization. Characterization should include:
  • NMR spectroscopy for verifying substituent positions and phosphine coordination.
  • X-ray crystallography to confirm stereochemistry (e.g., bond angles between naphthalene and phosphine groups) .
    Example workflow:
StepReaction TypeCharacterization MethodPurpose
1Alkylation1^1H/13^{13}C NMRConfirm ethyl group addition
2Cross-couplingX-ray diffractionValidate binaphthyl structure

Q. Which spectroscopic techniques are critical for confirming the electronic properties of this phosphane ligand?

  • Methodological Answer :
  • UV-Vis spectroscopy to assess π-π* transitions in the naphthalene backbone.
  • Cyclic voltammetry to determine redox behavior, particularly the phosphorous center’s electron-donating capacity.
  • 31^{31}P NMR to monitor coordination shifts (e.g., δ ~20–30 ppm for free phosphane vs. metal-bound states) .

Q. What safety protocols are essential when handling naphthalene-derived phosphanes in laboratory settings?

  • Methodological Answer :
  • Use glove boxes for air-sensitive reactions (phosphanes oxidize readily).
  • Follow Chemical Hygiene Plan guidelines for waste disposal (naphthalene derivatives may exhibit toxicity via inhalation or dermal exposure) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the steric and electronic effects of this ligand in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model ligand-metal interactions, focusing on bond angles (P-M-P) and HOMO/LUMO energy gaps.
  • Reaction path searches using quantum chemical methods (e.g., IRC analysis) identify transition states in catalytic cycles .
    Example computational workflow:
     Geometry optimization → Frequency analysis (confirm minima) → Transition-state search → Energy barrier calculation  

Q. How do contradictory data arise between experimental and theoretical studies on ligand performance, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from solvent effects or approximations in computational models. Address via:
  • Implicit/Explicit Solvent Models : Compare SMD (solvation) vs. COSMO-RS for accuracy.
  • Multivariate Analysis : Use factorial design (e.g., 2k^k factorial) to isolate variables like temperature or counterion effects .
  • Iterative Validation : Cross-check computational predictions with controlled experiments (e.g., kinetic isotope effects) .

Q. What reactor design considerations optimize large-scale synthesis while minimizing decomposition?

  • Methodological Answer :
  • Membrane reactors for continuous separation of byproducts (e.g., HCl in phosphorylation steps).
  • Microfluidic systems to enhance heat transfer and reduce side reactions (critical for air-sensitive phosphanes) .
  • Process Simulation : Aspen Plus® or COMSOL models to predict residence time and mixing efficiency .

Q. How can machine learning improve ligand design for asymmetric catalysis using this compound as a template?

  • Methodological Answer :
  • Train neural networks on datasets of enantiomeric excess (ee) values and steric parameters (e.g., Tolman cone angles).
  • Feature Selection : Use SHAP (SHapley Additive exPlanations) to prioritize structural descriptors (e.g., substituent bulk, dihedral angles) .

Data Analysis and Interpretation

Q. What statistical approaches validate reproducibility in catalytic performance studies?

  • Methodological Answer :
  • Design of Experiments (DoE) : Central Composite Design (CCD) to optimize catalyst loading and temperature.
  • ANOVA : Test significance of factors (e.g., ligand purity vs. solvent polarity) .
    Example table for CCD:
VariableLow Level (-1)High Level (+1)
Temperature60°C100°C
Ligand Loading2 mol%5 mol%

Q. How to reconcile discrepancies in phosphane ligand stability under oxidative vs. inert conditions?

  • Methodological Answer :
  • Accelerated Aging Studies : Expose ligand to O2_2/N2_2 atmospheres and track decomposition via TGA-MS.
  • EPR Spectroscopy : Detect radical intermediates formed during oxidation .

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